5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one
Description
Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govrsc.org This five-membered heterocyclic ring is present in a number of commercially available drugs, underscoring its therapeutic relevance. elsevierpure.com The diverse pharmacological profiles of isoxazole-containing compounds include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govelsevierpure.com
The versatility of the isoxazole ring stems from its unique electronic and structural features. It can act as a bioisosteric replacement for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The nitrogen and oxygen atoms of the isoxazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity. edu.krd
The development of novel synthetic methodologies has further expanded the chemical space accessible for isoxazole derivatives, allowing for the creation of diverse libraries of compounds for biological screening. nih.govrsc.org Research continues to uncover new therapeutic applications for isoxazole-based compounds, solidifying their importance in drug discovery. nih.gov
A variety of isoxazole derivatives have been synthesized and evaluated for their potential therapeutic applications. The following table provides examples of the diverse biological activities reported for different isoxazole-containing compounds.
| Compound Class | Biological Activity | Reference |
| Phenyl-isoxazole-carboxamides | Anticancer | nih.gov |
| 4,5-Diarylisoxazol-3-carboxylic acids | Anti-inflammatory (FLAP inhibitors) | nih.gov |
| Pyridinyl-4,5-2H-isoxazole derivatives | Anticancer | nih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one analogues | Anti-inflammatory (COX-2/5-LOX inhibitors) | nih.gov |
| C5-(Isoxazol-3-yl)-pyrimidine nucleosides | Antileishmanial | nih.gov |
Role of Pyrrolidine (B122466) Moieties as Pharmacophores
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a fundamental building block in a multitude of biologically active compounds. nih.govresearchgate.net Its prevalence in natural products, such as alkaloids, and its incorporation into synthetic drugs highlight its significance as a key pharmacophore. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows it to present substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with biological targets. nih.gov
Pyrrolidine derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring can be readily functionalized, providing a handle for modulating the physicochemical properties and biological activity of the molecule. This versatility has made the pyrrolidine scaffold a popular choice for the design of new therapeutic agents. nih.gov
The following table illustrates the diverse biological activities associated with various pyrrolidine-containing scaffolds.
| Compound Class | Biological Activity | Reference |
| Polysubstituted pyrrolidines | Enzyme inhibition | nih.gov |
| 2-Substituted pyrrolidine alkaloids | Antitrypanosomatid, Antiplasmodial | nih.gov |
| Spiro[pyrrolidine-3,3'-oxindoles] | Anticancer | nih.gov |
| 3,4-Disubstituted pyrrolidines | Monoamine transporter inhibition | researchgate.net |
| Hydroxy pyrrolidine derivatives | α-Glucosidase inhibition | researchgate.net |
Overview of 5-(Pyrrolidin-3-yl)isoxazol-3(2H)-one in Research Context
Specific research focused exclusively on this compound is limited in publicly available scientific literature. The compound is listed in chemical supplier catalogs, indicating its synthesis and availability for research purposes. nih.gov However, detailed studies on its synthesis, characterization, and biological evaluation are not extensively reported.
The research context for this compound can be inferred from studies on related structures that combine the isoxazole and pyrrolidine rings. For instance, the synthesis of various isoxazole derivatives often involves intermediates that could be structurally analogous to the title compound. orgsyn.org Research into isoxazol-3(2H)-one derivatives has explored their potential as anti-inflammatory agents, suggesting a possible avenue of investigation for this compound. nih.gov
Furthermore, the exploration of pyrrolidinyl-isoxazole hybrids in medicinal chemistry points towards a general interest in combining these two pharmacophores to generate novel bioactive molecules. Studies on compounds such as 5-propyl-3-(pyrrolidin-2-yl)isoxazole and 3-(2-(3-methylisoxazol-5-yl)ethyl)pyrrolidin-3-ol hydrochloride indicate that the combination of these two rings is a strategy being pursued in drug discovery. biolmolchem.com The biological activities of such hybrids are likely to be a focus of future research.
Given the established pharmacological importance of both the isoxazole and pyrrolidine moieties, it is reasonable to hypothesize that this compound could be a valuable scaffold for the development of new therapeutic agents. Further investigation is warranted to fully elucidate its chemical properties and biological potential.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-3-6(11-9-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H,9,10) |
InChI Key |
QUPYRUAGTHHJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=O)NO2 |
Origin of Product |
United States |
Mechanistic Insights and Molecular Target Identification for 5 Pyrrolidin 3 Yl Isoxazol 3 2h One Analogs
Identification of Receptor and Enzyme Targets
Analogs of 5-(pyrrolidin-3-yl)isoxazol-3(2H)-one have been identified as ligands for various receptors and inhibitors of several enzymes, demonstrating the versatility of this chemical scaffold.
Receptor and Enzyme Engagement by Isoxazole-Pyrrolidine Analogs
| Compound Class/Analog | Target Receptor/Enzyme | Activity | Key Findings |
| (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) | Nicotinic Acetylcholine Receptors (nAChR) | Agonist | Potent inhibitor of [3H]-cytisine binding (Ki = 3 nM); activates cholinergic channel currents. nih.gov |
| Pyrrolidinyl-hexahydro-pyranopiperazine derivatives | Kappa-Opioid Receptor (KOR) | Agonist | Shows high binding affinity and functional agonism. acs.org |
| (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone | Sodium Channels | Blocker | Identified as a potent sodium channel blocker with anticonvulsant activity. nih.gov |
| Various Isoxazole (B147169) Derivatives | 5-Lipoxygenase (5-LOX) | Inhibitor | Several analogs show potent, concentration-dependent inhibition of 5-LOX. nih.gov |
| Various Isoxazole Derivatives | Cyclooxygenase-2 (COX-2) | Inhibitor | Certain derivatives exhibit selective inhibition of COX-2 over COX-1. nih.gov |
One notable analog, (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole, known as ABT-418, has been characterized as a potent ligand for nicotinic acetylcholine receptors (nAChRs). It demonstrates a high binding affinity with a Ki value of 3 nM and functions as an agonist, activating cholinergic channel currents. nih.gov This suggests that compounds with a 5-(pyrrolidinyl)isoxazole core can effectively interact with neurotransmitter receptors.
Furthermore, other analogs containing a pyrrolidine (B122466) ring have shown high affinity for the kappa-opioid receptor (KOR), acting as full agonists in functional assays. researchgate.net The pyrrolidine moiety is considered crucial for this high affinity and agonist activity. researchgate.net
In the realm of enzyme inhibition, various isoxazole derivatives have been investigated for their anti-inflammatory potential through the inhibition of enzymes in the arachidonic acid pathway. nih.govnih.gov Studies have revealed that certain isoxazole analogs are potent inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), with some compounds showing IC50 values in the micromolar range. nih.govnih.gov For instance, one study reported an isoxazole derivative with a 5-LOX IC50 value of 8.47 µM. nih.gov Another study highlighted isoxazole derivatives with selective COX-2 inhibition, with the most potent compound having an IC50 value of 0.55 µM. nih.gov
Modulation of Ion Channels
The ability of this compound analogs to modulate ion channels is a key aspect of their mechanism of action, particularly in the context of neurological and cardiovascular systems.
Research has shown that isoxazole derivatives bearing a pyrrolidine substituent can function as ion channel blockers. A series of novel (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov The most potent of these compounds was found to act as a sodium channel blocker, suggesting a potential mechanism for its observed anticonvulsant effects. nih.gov
Additionally, the previously mentioned analog ABT-418, an agonist at nicotinic acetylcholine receptors, directly modulates the activity of these ligand-gated ion channels. nih.gov Its binding facilitates the opening of the channel, leading to ion influx and neuronal excitation. nih.gov While not a direct blocker, this activity underscores the capacity of the 5-(pyrrolidinyl)isoxazole scaffold to interact with and modulate the function of critical ion channels.
Pathways of Cell Signaling and Apoptosis Modulation
Analogs of this compound have been shown to influence key cell signaling pathways, including those involved in cancer progression and cell death.
The Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, has been identified as a target for isoxazole-containing compounds. One study discovered that a 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate derivative could inhibit the Wnt/β-catenin pathway by disrupting the interaction between β-catenin and BCL9, leading to reduced proliferation of colorectal cancer cells. nih.gov
Furthermore, isoxazole-based inhibitors of Casein Kinase 1 (CK1), which also incorporate a pyrrolidine scaffold, have been shown to affect signaling pathways regulated by CK1 isoforms, such as the Wnt and p53 signaling pathways. nih.gov The tumor suppressor protein p53 is a known substrate of CK1, and its phosphorylation by this kinase can influence its stability and activity, thereby impacting cell cycle control and apoptosis. nih.gov
In terms of apoptosis, numerous studies have demonstrated the pro-apoptotic activity of isoxazole and pyrrolidine derivatives. researchgate.netnih.govresearchgate.net These compounds have been shown to induce both early and late apoptosis in various cancer cell lines. researchgate.net The mechanism of apoptosis induction often involves the activation of caspases, which are key executioners of programmed cell death. Specifically, the activation of caspase-3 has been identified as a crucial step in the apoptotic pathway initiated by certain pyrrolidine and spiropyrrolidine heterocyclic hybrids. researchgate.netmonash.edu In silico studies have suggested that these compounds can bind to the active site of caspase-3, potentially altering its conformation and enhancing its activity. monash.edu
Inhibition of Specific Kinases
A significant area of research for analogs of this compound is their activity as kinase inhibitors. Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
A study focused on modifying a 3,4-diaryl-isoxazole-based inhibitor with chiral pyrrolidine scaffolds led to the development of potent and selective inhibitors of Casein Kinase 1δ (CK1δ) and CK1ε. nih.gov The introduction of the pyrrolidine scaffold was crucial for achieving high inhibitory activity, with several compounds exhibiting IC50 values in the nanomolar range. nih.gov
Inhibitory Activity of Isoxazole-Pyrrolidine Analogs against CK1 Kinases
| Compound | CK1δ IC50 (µM) | CK1ε IC50 (µM) |
| 29d | 0.038 ± 0.003 | 0.065 ± 0.012 |
| 29e | 0.047 ± 0.004 | 0.063 ± 0.009 |
| 29f | 0.037 ± 0.004 | 0.1 ± 0.014 |
Data from a study on isoxazole-based CK1 inhibitors. nih.gov
The data clearly indicates that specific substitutions on the pyrrolidine ring attached to the isoxazole core can yield highly potent inhibitors of CK1δ and CK1ε. nih.gov The replacement of the pyrrolidine scaffold with a simple methyl group resulted in a significant loss of activity, highlighting the importance of this structural feature for kinase binding and inhibition. nih.gov
Advanced Analytical Characterization of 5 Pyrrolidin 3 Yl Isoxazol 3 2h One and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of a molecule. For 5-(pyrrolidin-3-yl)isoxazol-3(2H)-one and its precursors, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.
Synthetic Intermediate: tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
The ¹H NMR spectrum of this key intermediate provides characteristic signals for the protons of the pyrrolidine (B122466) ring, the tert-butoxycarbonyl (Boc) protecting group, and the terminal alkyne. A patent publication describes the ¹H NMR data in deuterochloroform (CDCl₃) at 300 MHz, showing a prominent singlet for the nine protons of the Boc group at approximately 1.45 ppm. The protons on the pyrrolidine ring appear as a series of multiplets between 1.85 and 3.69 ppm. The ethynyl proton typically presents as a singlet around 2.08-2.20 ppm.
Interactive Table: ¹H NMR Data for tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.40 - 3.69 | m | 2H | Pyrrolidine ring protons |
| 3.21 - 3.38 | m | 2H | Pyrrolidine ring protons |
| 2.87 - 3.00 | m | 1H | Pyrrolidine ring proton |
| 2.08 - 2.20 | m | 2H | Pyrrolidine ring proton & Ethynyl proton |
| 1.85 - 2.00 | m | 1H | Pyrrolidine ring proton |
| 1.45 | s | 9H | tert-Butyl protons |
Note: Data is based on published information and may vary slightly based on experimental conditions.
Synthetic Intermediate: Ethyl 2-chloro-2-(hydroxyimino)acetate
Final Compound: this compound
Detailed ¹H and ¹³C NMR data for the final, deprotected compound are not available in the surveyed scientific literature. Hypothetically, its ¹H NMR spectrum would show signals for the pyrrolidine ring protons, with the proton at the 3-position being a key multiplet. The isoxazolone ring would exhibit a characteristic signal for its single proton, and the NH protons of both rings would also be present. 2D NMR experiments would be crucial to confirm the connectivity between the pyrrolidine and isoxazolone rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique to determine the molecular weight of a compound and to gain structural insights through analysis of its fragmentation patterns.
Synthetic Intermediate: tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
The molecular weight of this intermediate is 195.26 g/mol . Mass spectral analysis would be expected to show a molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 196.1. A characteristic fragmentation would be the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion.
Synthetic Intermediate: Ethyl 2-chloro-2-(hydroxyimino)acetate
This compound has a molecular weight of 151.55 g/mol . Its mass spectrum would show a molecular ion peak, and due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed, confirming the presence of a single chlorine atom.
Final Compound: this compound
The molecular weight of the final compound is 154.15 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The ESI-MS would be expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 155.1. Fragmentation analysis could show losses corresponding to parts of the pyrrolidine or isoxazolone rings.
Interactive Table: Molecular Weight Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | C₁₁H₁₇NO₂ | 195.26 | 196.1 |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | C₄H₆ClNO₃ | 151.55 | 152.0 (for ³⁵Cl) |
| This compound | C₇H₁₀N₂O₂ | 154.15 | 155.1 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule, while UV-Vis spectroscopy provides information about conjugated systems and chromophores.
Synthetic Intermediate: tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
The IR spectrum of this intermediate would be characterized by a sharp absorption band for the terminal alkyne C≡C stretch around 2100-2150 cm⁻¹ and a C-H stretch of the alkyne at approximately 3300 cm⁻¹. A strong absorption corresponding to the carbonyl (C=O) of the Boc group would be prominent around 1680-1700 cm⁻¹.
Synthetic Intermediate: Ethyl 2-chloro-2-(hydroxyimino)acetate
The IR spectrum of this compound is confirmed by suppliers to be consistent with its structure. Key absorptions would include a broad O-H stretch for the oxime hydroxyl group around 3200-3600 cm⁻¹, a C=N stretch for the oxime around 1620-1690 cm⁻¹, and a strong C=O stretch for the ester carbonyl group around 1730-1750 cm⁻¹.
Final Compound: this compound
The IR spectrum for this molecule would show a broad N-H stretching band for the pyrrolidine secondary amine and the isoxazolone N-H around 3200-3500 cm⁻¹. A strong carbonyl absorption for the isoxazolone ring would be expected around 1700-1750 cm⁻¹. The C=N stretch of the isoxazolone ring would appear in the 1600-1650 cm⁻¹ region. UV-Vis spectroscopy would likely show absorptions characteristic of the isoxazolone chromophore.
Interactive Table: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | Ethyl 2-chloro-2-(hydroxyimino)acetate | This compound |
| N-H Stretch | - | - | ~3200-3500 |
| C-H (alkyne) | ~3300 | - | - |
| O-H Stretch | - | ~3200-3600 | - |
| C≡C Stretch | ~2100-2150 | - | - |
| C=O Stretch | ~1680-1700 (urethane) | ~1730-1750 (ester) | ~1700-1750 (lactam) |
| C=N Stretch | - | ~1620-1690 | ~1600-1650 |
Melting Point Determination for Purity and Identity Confirmation
The melting point of a crystalline solid is a crucial physical property that serves as an indicator of purity and can be used for identity confirmation.
Synthetic Intermediate: tert-Butyl 3-ethynylpyrrolidine-1-carboxylate
This compound is often supplied as a solid, although specific melting point data is not consistently reported in readily available literature.
Synthetic Intermediate: Ethyl 2-chloro-2-(hydroxyimino)acetate
The melting point for this intermediate is well-documented and reported to be in the range of 70-76 °C. Some sources provide a more specific range of 70-75 °C.
Final Compound: this compound
As with other analytical data, the melting point for the final compound is not available in the public domain, which would necessitate experimental determination following its successful synthesis and purification. A sharp melting point range would be indicative of a high degree of purity.
Interactive Table: Melting Point Data
| Compound | Reported Melting Point (°C) |
| tert-Butyl 3-ethynylpyrrolidine-1-carboxylate | Data not available |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 70 - 76 |
| This compound | Data not available |
Future Research Directions and Applications of 5 Pyrrolidin 3 Yl Isoxazol 3 2h One
Exploration of Novel Synthetic Pathways
The synthesis of isoxazole (B147169) derivatives, particularly isoxazol-5-ones, is a well-established yet evolving field in organic chemistry. nih.gov Future research into 5-(pyrrolidin-3-yl)isoxazol-3(2H)-one will benefit from the exploration of novel, efficient, and environmentally benign synthetic methodologies.
Key strategies that warrant investigation include multicomponent reactions (MCRs), which offer rapid assembly of complex molecules from simple starting materials in a single step. mdpi.com Three-component reactions involving a β-keto ester, hydroxylamine (B1172632) hydrochloride, and an appropriate aldehyde derivative are commonly used for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones. preprints.orgresearchgate.net Adapting this methodology for the synthesis of the target compound would likely involve a precursor containing the pyrrolidine (B122466) moiety. The use of green catalysts and aqueous media can enhance the sustainability of these synthetic routes. nih.gov
Another powerful method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. mdpi.comresearchgate.netmdpi.com The intramolecular version of this reaction has been shown to be highly efficient for creating condensed isoxazole derivatives. mdpi.com Research could focus on developing a convergent synthesis where a pyrrolidine-containing dipole or dipolarophile is used to construct the target molecule with high regioselectivity.
Recent advances have highlighted various catalytic systems for isoxazole synthesis, which could be applied to produce this compound and its analogs.
| Catalyst/Method | Key Features | Potential Application | Reference |
|---|---|---|---|
| Amine-Functionalized Cellulose | Heterogeneous, reusable catalyst; works in water at room temperature. | Green synthesis of isoxazol-5(4H)-one derivatives. | researchgate.net |
| Hypervalent Iodine(III) | Catalyzes intramolecular oxidative cycloaddition of aldoximes. | Efficient synthesis of polycyclic/condensed isoxazole structures. | mdpi.com |
| Ultrasound Radiation | Catalyst-free method, mild conditions, shorter reaction times. | Environmentally benign synthesis of 3-alkyl-5-aryl isoxazoles. | nih.gov |
| Copper(I)-Catalyzed Reaction | One-pot synthesis from nitrile oxides and terminal acetylenes. | Rapid and regioselective synthesis of 3,5-disubstituted isoxazoles. | nih.gov |
Further exploration into flow chemistry and microwave-assisted synthesis could also streamline the production of these scaffolds, enabling rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. mdpi.com
Development of Targeted Prodrugs and Delivery Systems
The therapeutic potential of a promising compound can be significantly enhanced through prodrug design and targeted delivery systems. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. mdpi.com This approach can overcome challenges such as poor solubility, low bioavailability, and off-target toxicity. mdpi.com
For this compound, several prodrug strategies could be envisioned. The secondary amine of the pyrrolidine ring is an ideal handle for chemical modification. It could be converted into amides or carbamates, which can be designed to be cleaved by specific enzymes at the target site, thereby moderating metabolism and controlling drug release. mdpi.com
Another strategy involves targeted delivery systems, such as small molecule-drug conjugates (SMDCs). mdpi.com In this approach, the isoxazole compound (the "payload") is linked to a high-affinity ligand that specifically binds to receptors overexpressed on diseased cells, for instance, cancer cells. mdpi.com This ensures that the drug is concentrated at the site of action, increasing efficacy and minimizing systemic exposure.
The linker connecting the drug to the targeting ligand is a critical component, designed to be stable in systemic circulation but efficiently cleaved in the target tissue to release the active compound. nih.gov Future research could focus on identifying suitable targeting ligands and developing optimized linkers for conjugates of this compound.
Multi-Targeting Approaches with this compound Scaffolds
Complex diseases like cancer often involve the dysregulation of multiple cellular pathways. nih.gov Consequently, drugs that can simultaneously modulate multiple targets, known as multi-target or polypharmacological agents, are gaining significant attention as a rational therapeutic strategy. nih.govnih.gov The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, as it can be functionalized to interact with a variety of biological targets. nih.govtandfonline.com
The this compound core could serve as a versatile template for designing multi-target inhibitors. By strategically modifying the pyrrolidine ring and the isoxazole core, it is possible to create molecules that bind to the active sites of two or more distinct proteins. For instance, isoxazole-based compounds have been developed as dual inhibitors of oncoproteins like Mcl-1 and HDM2, or as dual inhibitors of enzymes such as cyclooxygenase (COX) and 15-lipoxygenase (LOX). nih.govtandfonline.com
| Isoxazole Derivative Type | Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Acyl sulfonamide isoxazoles | Mcl-1 and HDM2 (Protein-Protein Interactions) | Cancer | nih.gov |
| Isoxazole-based hybrids | BET Bromodomains and HDAC | Cancer | nih.gov |
| Benzisoxazole scaffold | Topoisomerase II and Hsp90 (ATPase domains) | Cancer | biomolther.org |
| Substituted isoxazoles | COX-1 and COX-2 | Inflammation | tandfonline.com |
| Isoxazolidine-isatin hybrids | α‐amylase and α-glucosidase | Diabetes | researchgate.net |
The design of such multi-target ligands requires a deep understanding of the structural biology of the target proteins. Molecular docking and dynamic simulations can be employed to predict how derivatives of this compound might simultaneously fit into the binding pockets of different targets, guiding the synthetic effort towards compounds with the desired dual-activity profile. biomolther.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
